molecular formula C16H18N4O4 B2496934 8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-06-1

8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2496934
CAS RN: 941891-06-1
M. Wt: 330.344
InChI Key: GFUUCFJUDBODPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Research in this area often focuses on synthesizing novel derivatives to explore their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of derivatives within the imidazo[1,2-a] and [2,1-c] triazine dione frameworks, such as our compound of interest, involves regioselective synthesis techniques. These processes typically include successive alkylation steps, thionation, and cyclization under mild conditions, allowing for structural variations to tailor specific properties (Tzvetkov, Euler, & Müller, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using NMR and MS analyses, complemented by X-ray crystallography for definitive structural confirmation. These studies provide insights into the compounds' stereochemistry and the influence of substitutions on the molecular framework (Tzvetkov, Euler, & Müller, 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds encompasses a range of reactions, including alkylation and cycloadditions, which are central to modifying the core structure and introducing functional groups that impact the compounds' biological activity and solubility. These reactions facilitate the exploration of the compounds' chemical space for potential therapeutic applications (Adetchessi et al., 1997).

Scientific Research Applications

Synthesis and Biological Activity

Imidazo[1,2,4]triazine derivatives are synthesized through various chemical reactions, often aimed at exploring their potential biological activities. For instance, novel derivatives have been designed and synthesized to evaluate their cytotoxic activities against human carcinoma cells, demonstrating their potential as antitumor agents (Sztanke, K., Pasternak, K., Rzymowska, J., Sztanke, M., Kandefer-Szerszeń, M., Dybała, I., & Kozioł, A., 2007). These studies contribute to the understanding of the compound's interactions with biological systems and its potential therapeutic applications.

Antimicrobial and Antiviral Activities

Some derivatives of imidazo[1,2,4]triazines have shown moderate activity against viruses and bacteria, highlighting their potential in antimicrobial and antiviral therapies. For example, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their testing against various viruses in tissue culture indicate their moderate rhinovirus activity at non-toxic dosage levels (Kim, S. H., Bartholomew, D., Allen, L. B., Robins, R. K., & Revankar, G. R., 1978). This suggests a potential avenue for developing new antiviral drugs based on this chemical scaffold.

Synthetic Methodologies

Research into imidazo[1,2,4]triazine derivatives often involves developing new synthetic methodologies to access a variety of structures with potential biological activities. For instance, the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives introduces a new drug-like heterocyclic scaffold, showcasing the versatility of these compounds in drug development (Tzvetkov, N., Euler, H., & Müller, C., 2012).

properties

IUPAC Name

8-(4-ethoxyphenyl)-2-(2-oxopropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-3-24-13-6-4-12(5-7-13)18-8-9-19-14(22)15(23)20(10-11(2)21)17-16(18)19/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUUCFJUDBODPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.